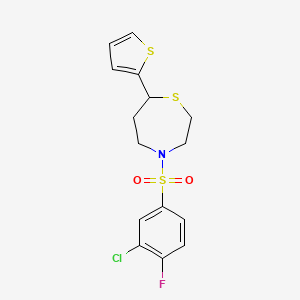

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO2S3/c16-12-10-11(3-4-13(12)17)23(19,20)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBDQBRFRFWPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dihalobutane and a thiol derivative.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Stille coupling.

Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chlorofluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features suggest potential activity against various biological targets, including kinases and proteases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism by which 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related 1,4-thiazepane derivatives and their key features:

Key Observations :

- Sulfonyl vs.

- Thiophene Positioning : The thiophen-2-yl group is conserved across multiple analogs (e.g., BG14863, compounds), suggesting its role in maintaining planar aromatic interactions critical for bioactivity .

- Biological Activity Trends: Sulfonamide-thiophene hybrids (e.g., Compound 26) exhibit strong antiproliferative effects (IC50 ~10 μM), while pyridine-thiophene derivatives () show nanomolar-range CDK2 inhibition. The target compound’s activity may align with these trends, depending on its target specificity .

Pharmacological Potential

- Anticancer Activity : Compounds with sulfonamide-thiophene motifs () demonstrate antiproliferative effects against breast cancer cells, suggesting the target compound may share similar mechanisms .

- Kinase Inhibition : Pyridine-thiophene derivatives () inhibit CDK2 at submicromolar concentrations. The target compound’s thiazepane core could mimic these interactions if it adopts a similar binding conformation .

Biological Activity

The compound 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a synthetic organic molecule with potential pharmacological applications. Its unique structural features suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Synthesis

The IUPAC name for this compound indicates its complex structure, which includes a thiazepane ring, a thiophene moiety, and a chlorofluorophenyl sulfonyl group. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving precursors like 1,4-dihalobutane and thiol derivatives.

- Introduction of the Thiophene Moiety : Often accomplished via palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

- Attachment of the Chlorofluorophenyl Group : This is usually done through nucleophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings may engage in π-π stacking interactions.

Biological Activity

Research indicates that This compound exhibits potential activity against various biological targets, including:

- Kinases : The compound may inhibit kinase activity, which is crucial for cell signaling pathways.

- Proteases : It could act as an inhibitor for certain proteases involved in disease processes.

Table 1: Summary of Biological Targets

| Biological Target | Potential Activity |

|---|---|

| Kinases | Inhibition |

| Proteases | Inhibition |

| Other Enzymes | Potential Inhibitor |

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds similar to This compound , highlighting its potential therapeutic applications:

- Inhibition Studies : Compounds with similar structures have demonstrated inhibition of human acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Research indicates that related sulfonamide compounds can stabilize microtubules and exhibit anticancer properties by disrupting mitotic processes in cancer cells .

- Multi-target Activity : Certain derivatives have shown balanced activity against multiple biological targets, indicating their potential as multitargeted therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.